molecular formula C11H12N2O2 B1392675 2-(1H-Indazol-1-yl)butanoic acid CAS No. 1242875-38-2

2-(1H-Indazol-1-yl)butanoic acid

Cat. No.: B1392675
CAS No.: 1242875-38-2
M. Wt: 204.22 g/mol
InChI Key: YZAINXKXIMFRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indazol-1-yl)butanoic acid, also known as IBU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBU is a derivative of indazole and is known to exhibit anti-inflammatory and anti-cancer properties.

Scientific Research Applications

  • Synthesis and Structural Characterization : This compound is involved in the synthesis and structural characterization of indazoles. It's been used in studies focusing on nucleophilic substitution reactions and the synthesis of indazole carboxylic acids. The structural assignment of these compounds has been explored using various spectroscopic methods and X-ray diffraction (Teixeira et al., 2006).

  • Analytical and Structural Characterization of Novel Compounds : It is used in the comprehensive analytical and structural characterization of novel synthetic cannabinoids and related compounds. These studies often involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry (LC-MS) (Dybowski et al., 2021).

  • Metabolite Identification : In drug metabolism studies, this compound has been used to identify urinary marker metabolites of synthetic cannabinoids. The metabolites are identified using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) (Öztürk et al., 2018).

  • Synthesis of Derivatives with Medicinal Properties : Research includes the synthesis of derivatives of this compound with potential medicinal properties. For instance, studies focus on creating compounds with anti-inflammatory and analgesic properties (Gulcan et al., 2003).

  • Development of Therapeutic Agents : It is involved in the development of nonpeptidic integrin inhibitors as potential therapeutic agents for the treatment of diseases like idiopathic pulmonary fibrosis (Procopiou et al., 2018).

  • Spin-Crossover and Fluorescence Studies : This compound has been utilized in the study of iron(II) complexes, particularly in exploring spin-crossover hysteresis and ligand-based fluorescence, which is significant in materials science (Santoro et al., 2015).

Biochemical Analysis

Biochemical Properties

2-(1H-Indazol-1-yl)butanoic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with key amino acid residues in the active site of the enzyme or receptor. Furthermore, this compound may influence gene expression by modulating transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or metabolic modulation. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or disruption of normal physiological processes. It is important to determine the threshold dose at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can affect its concentration in different cellular compartments, influencing its activity and function. Additionally, factors such as lipid solubility and molecular size can impact its transport and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

Properties

IUPAC Name

2-indazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-9(11(14)15)13-10-6-4-3-5-8(10)7-12-13/h3-7,9H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZAINXKXIMFRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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